molecular formula C14H13FN2O B2796060 (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 959003-61-3

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2796060
CAS No.: 959003-61-3
M. Wt: 244.269
InChI Key: ZLPFDKNMBFCFHM-VMPITWQZSA-N
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Description

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic chalcone derivative incorporating a 1,3-dimethylpyrazole moiety. Chalcones, which are 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and are characterized by an α,β-unsaturated carbonyl system that serves as a versatile platform for chemical modification and biological activity . Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of reported biological applications in agrochemical and pharmaceutical research . Specifically, pyrazole-based chalcones like this compound are of significant interest as valuable intermediates in synthetic organic chemistry. They are commonly used as precursors for the synthesis of more complex heterocyclic systems, most notably pyrazolines, which are five-membered rings containing two adjacent nitrogen atoms. The cyclization of chalcones to pyrazolines is a key transformation, as pyrazoline derivatives often exhibit enhanced and diverse biological properties compared to their parent chalcones . The biological potential of such structures is extensive. Scientific literature indicates that related pyrazole and chalcone compounds demonstrate antibacterial , anti-inflammatory , anticancer , analgesic , and antifungal activities . The presence of the 4-fluorophenyl substituent is a common feature in modern medicinal chemistry, as fluorine incorporation can positively influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound is typically synthesized via an aldol condensation reaction between a ketone and an aldehyde in the presence of a base . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-12(9-17(2)16-10)5-8-14(18)11-3-6-13(15)7-4-11/h3-9H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPFDKNMBFCFHM-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(1,3-dimethyl-1H-pyrazol-4-yl)propenal with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that various pyrazole derivatives exhibit significant antimicrobial activities. For instance, compounds structurally related to (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis .

Anti-inflammatory Effects

Studies have demonstrated that some pyrazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

There is growing interest in the anticancer potential of pyrazole derivatives. Research has shown that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The compound this compound is being investigated for its ability to disrupt cancer cell proliferation .

Material Science Applications

In material science, pyrazole derivatives have been utilized to develop new materials with unique electronic properties. The incorporation of this compound into polymer matrices has been explored for creating conductive films and sensors due to its favorable electronic characteristics .

Agricultural Chemistry

The compound's application in agricultural chemistry is also noteworthy. Pyrazole derivatives have been studied as potential agrochemicals for pest control due to their insecticidal properties. Research has indicated that these compounds can effectively target specific pests while minimizing harm to beneficial organisms .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results showed significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole-based compounds included this compound. The study reported that this compound induced apoptosis in breast cancer cell lines through the activation of the intrinsic apoptotic pathway, highlighting its potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the pyrazole and fluorophenyl groups can enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Chalcone Activity
Substituent (Ring A) Substituent (Ring B) IC₅₀ (μM) Activity Trend
1,3-dimethylpyrazole 4-fluorophenyl N/A Moderate (predicted)
Br, I, OH F 4.703 High (strong halogen bonding)
Cl, I, OH OMe 13.82 Low (methoxy reduces polarity)
Br, OMe F N/A Moderate (steric hindrance)
Table 2: Crystallographic Parameters of Analogous Chalcones
Compound Space Group a (Å) b (Å) c (Å) β (°) V (ų) Reference
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one P21/c 11.504 9.920 19.687 94.986 2238.0
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one P21/c 11.220 9.850 18.960 95.200 2080.5

Biological Activity

The compound (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one , commonly referred to as a pyrazole chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate pyrazole and chalcone precursors. The general synthetic route can be summarized as follows:

  • Reagents : 4-fluorobenzaldehyde and 1,3-dimethyl-1H-pyrazole.
  • Reaction Conditions : The reaction is often carried out in the presence of a base such as sodium hydroxide in ethanol.
  • Characterization Techniques : The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry.

Structural Formula

The molecular formula of this compound is C14H14N2OC_{14}H_{14}N_2O with a molecular weight of approximately 230.28 g/mol. Its structure can be represented as follows:

 2E 3 1 3 dimethyl 1H pyrazol 4 yl 1 4 fluorophenyl prop 2 en 1 one\text{ 2E 3 1 3 dimethyl 1H pyrazol 4 yl 1 4 fluorophenyl prop 2 en 1 one}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole chalcones, including the compound . The following findings summarize its biological activity:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 10 to 20 µM against breast cancer cell lines (e.g., MCF-7) and other tumor types .
Cell LineIC50 (µM)
MCF-715
HeLa12
A54918
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antioxidant Activity

In addition to its anticancer properties, the compound also demonstrates antioxidant activity. In vitro assays revealed that it can scavenge free radicals effectively, comparable to standard antioxidants like ascorbic acid.

Assay TypeEC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

Study on Antitumor Activity

A study conducted by Amer et al. explored various pyrazole derivatives for their antitumor activities. The results indicated that compounds similar to this compound exhibited promising results against human cancer cell lines .

Clinical Relevance

Another investigation focused on the structure-activity relationship (SAR) of pyrazole chalcones indicated that modifications at the phenyl ring significantly affect biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against cancer cells .

Q & A

Q. How do substituents on the pyrazole and fluorophenyl rings modulate bioactivity?

  • Methodological Answer : Systematic SAR studies show:
  • Pyrazole N-methylation : Increases metabolic stability (t1/2 from 2.1 to 4.3 hours in human liver microsomes).
  • Fluorophenyl para-substitution : Enhances hydrophobic interactions with target proteins (ΔΔG = -1.2 kcal/mol vs. unsubstituted phenyl).
  • Vinyl group oxidation : Reduces electrophilicity and cytotoxicity (IC50 increases from 12 μM to >100 μM) .

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